![molecular formula C16H16N4O2S B2934504 N-cyclopropyl-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide CAS No. 1033824-25-7](/img/structure/B2934504.png)
N-cyclopropyl-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide
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Overview
Description
N-cyclopropyl-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide is a useful research compound. Its molecular formula is C16H16N4O2S and its molecular weight is 328.39. The purity is usually 95%.
BenchChem offers high-quality N-cyclopropyl-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopropyl-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
This compound has been involved in the synthesis of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides. These compounds showed notable in vitro anticancer and antibacterial activity, with specific compounds displaying significant efficacy against certain cancer cell lines like non-small cell lung and CNS cancer cell lines (Berest et al., 2011).
Antitumor Evaluation
Studies have designed and synthesized various compounds based on 4(3H)-quinazolinone scaffolds, exhibiting broad-spectrum antitumor efficiency against multiple cell lines. These compounds showed potential as anticancer agents with selective effectiveness against specific cancer cell lines (Mohamed et al., 2016).
Environmentally Benign Synthesis
A novel, environmentally friendly synthesis method for 5H[1,3]-thiazolo[2,3-b]quinazoline-3,5-(2H)-dione and 5H-thiazolo[2,3-b]quinazolin-5-one derivatives has been developed. These derivatives are synthesized using substituted 2-aminobenzoic acid and thiourea, showcasing the compound's utility in greener chemistry applications (Yadav et al., 2013).
Development of Novel Thymidylate Synthase Inhibitors
In the development of novel antifolate drugs, this compound has played a role in the synthesis of small molecule thymidylate synthase inhibitors. These inhibitors are designed for selective intracellular accumulation in cancer cells, potentially offering lower toxicity in cancer treatments (Tochowicz et al., 2013).
GABAA/Benzodiazepine Receptor Interaction
This compound has been included in the synthesis of imidazo[1,5-a]quinoxaline amides and carbamates. These compounds bind to the GABAA/benzodiazepine receptor, showing a range of intrinsic efficacies. This indicates potential applications in neuropharmacology (Tenbrink et al., 1994).
Synthesis of Electrophilic Intramolecular Cyclization Compounds
This compound has been involved in the synthesis of electrophilic intramolecular cyclization compounds. The research explored the synthesis of linear hydrobromides and other derivatives, highlighting its versatility in organic chemistry (Kut et al., 2021).
Mechanism of Action
Target of Action
It is part of the chemdiv’s library of small molecule covalent inhibitors , which suggests that it may form a stable, irreversible bond with its target enzyme or receptor
Mode of Action
ChemDiv3_012451, as a covalent inhibitor, likely works by forming a stable, irreversible bond with its target enzyme or receptor . This covalent bond formation leads to prolonged and often more potent inhibition, translating into greater therapeutic efficacy and dosage efficiency . The specificity of covalent inhibitors allows for the targeted modulation of disease-related proteins while minimizing the likelihood of off-target effects .
Biochemical Pathways
Covalent inhibitors like chemdiv3_012451 are known to effectively shut down key molecular pathways . They are particularly appealing for targeting diseases with complex pathologies such as cancer and chronic inflammatory conditions
Result of Action
As a covalent inhibitor, it is expected to cause prolonged and potent inhibition of its target, leading to potential therapeutic effects . Further experimental studies are needed to elucidate the specific molecular and cellular effects of this compound.
properties
IUPAC Name |
N-cyclopropyl-3-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c21-13(17-9-5-6-9)8-7-12-15(22)20-14(18-12)10-3-1-2-4-11(10)19-16(20)23/h1-4,9,12,18H,5-8H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEUCFQIFZIEPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CCC2C(=O)N3C(=C4C=CC=CC4=NC3=S)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide |
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